(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H27NO5S and its molecular weight is 429.53. The purity is usually 95%.
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Scientific Research Applications
Anti-Rheumatic Potential
Research on structurally related compounds, such as ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, indicates significant antioxidant, analgesic, and anti-rheumatic effects. These findings suggest the potential of similar compounds for therapeutic use in managing rheumatic conditions (Sherif & Hosny, 2014).
Antimicrobial Activity
Various studies have synthesized analogues related to the compound , displaying significant antimicrobial properties. These include the synthesis and evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and related structures, demonstrating notable anti-microbial activities (Spoorthy et al., 2021).
Anticancer Properties
Compounds utilizing thiophene incorporated thioureido substituent as precursors, such as ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have shown potent activity against colon HCT-116 human cancer cell lines. This underscores the potential of structurally similar compounds for anticancer drug development (Abdel-Motaal et al., 2020).
Polymerization and Biological Activities
The polymerization of ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo [b] thiophene-3-carboxylate has been explored, indicating the potential for creating materials with moderate biological activity. Such studies suggest applications in biomaterials and potentially biologically active polymers (Elsabee et al., 2011).
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5S/c1-5-29-23(26)21-16-9-6-14(2)12-19(16)30-22(21)24-20(25)11-8-15-7-10-17(27-3)18(13-15)28-4/h7-8,10-11,13-14H,5-6,9,12H2,1-4H3,(H,24,25)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMZWQQGPOMLGT-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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